REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([CH:11]=[O:12])[CH:9]=2)[O:4][CH:3]=1.Cl([O-])=[O:14].[Na+].OP([O-])(O)=O.[K+]>C1COCC1.CC(O)(C)C.O>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[C:8]([C:11]([OH:14])=[O:12])[CH:9]=2)[O:4][CH:3]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
592 mg
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
KH2PO4
|
Quantity
|
473 mg
|
Type
|
reactant
|
Smiles
|
OP(=O)(O)[O-].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo to dryness
|
Type
|
STIRRING
|
Details
|
stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven at 40° C. for 18 h
|
Duration
|
18 h
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=COC2=CN=C(C=C21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 364 mg | |
YIELD: CALCULATEDPERCENTYIELD | 105.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |